molecular formula C6H8O B14630084 2-Vinyloxy-1,3-butadiene CAS No. 57796-76-6

2-Vinyloxy-1,3-butadiene

Cat. No.: B14630084
CAS No.: 57796-76-6
M. Wt: 96.13 g/mol
InChI Key: UFCFICKXYHKNGP-UHFFFAOYSA-N
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Description

2-Vinyloxy-1,3-butadiene is a potentially valuable building block and monomer in organic synthesis. It can be considered either a functionalized 1,3-butadiene or a vinyl ether.

Preparation Methods

2-Vinyloxy-1,3-butadiene can be synthesized through a hydrative trimerization reaction using acetylene and water as raw materials. This reaction is typically carried out at temperatures ranging from 80 to 115°C in a KOH·H₂O/DMSO system . The process involves the addition of acetylene to water in the presence of potassium hydroxide and dimethyl sulfoxide, resulting in the formation of this compound.

Chemical Reactions Analysis

2-Vinyloxy-1,3-butadiene undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-Vinyloxy-1,3-butadiene involves its ability to participate in various chemical reactions due to the presence of both vinyloxy and butadiene functional groups. These groups allow it to undergo polymerization, substitution, and cycloaddition reactions, making it a versatile compound in organic synthesis .

Comparison with Similar Compounds

2-Vinyloxy-1,3-butadiene can be compared with other similar compounds, such as:

This compound stands out due to its dual functionality as both a vinyl ether and a butadiene derivative, making it a valuable compound in various chemical applications.

Properties

CAS No.

57796-76-6

Molecular Formula

C6H8O

Molecular Weight

96.13 g/mol

IUPAC Name

2-ethenoxybuta-1,3-diene

InChI

InChI=1S/C6H8O/c1-4-6(3)7-5-2/h4-5H,1-3H2

InChI Key

UFCFICKXYHKNGP-UHFFFAOYSA-N

Canonical SMILES

C=CC(=C)OC=C

Origin of Product

United States

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